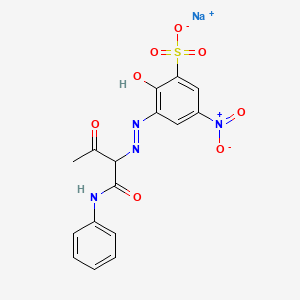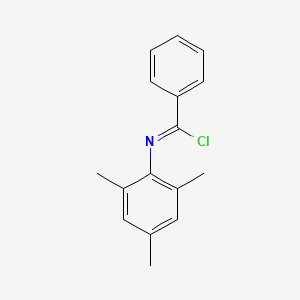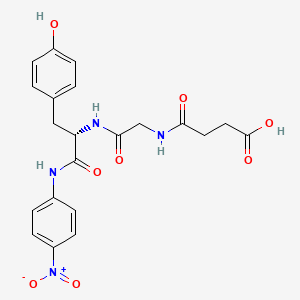
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound known for its vibrant color and diverse applications. It is commonly used in various industries, including textiles, pharmaceuticals, and research laboratories. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt involves multiple steps. The process typically begins with the nitration of phenol to produce 2-nitrophenol. This intermediate is then subjected to sulfonation to introduce the sulfonic acid group. The next step involves the coupling of the sulfonated nitrophenol with a diazonium salt derived from 2-oxo-1-((phenylamino)carbonyl)propylamine. The final product is obtained by neutralizing the resulting azo compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the careful monitoring of temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The azo bond can be cleaved to form the corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and thiolates are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Reduction: Formation of 2-hydroxy-5-amino-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in staining techniques for visualizing cellular components under a microscope.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a dye in the textile industry and as a colorant in food and cosmetics.
作用機序
The compound exerts its effects through various molecular mechanisms. In biological systems, it can interact with cellular components such as proteins and nucleic acids, leading to changes in their structure and function. The azo bond in the compound can undergo reduction to form reactive intermediates that can interact with cellular targets. Additionally, the nitro and sulfonic acid groups can participate in redox reactions, further contributing to the compound’s biological activity.
類似化合物との比較
2-Hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups and structural features. Similar compounds include:
2-Hydroxy-5-nitrobenzenesulfonic acid: Lacks the azo and carbonyl groups, resulting in different reactivity and applications.
3-((2-Oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Lacks the hydroxyl and nitro groups, leading to variations in chemical behavior and uses.
2-Hydroxy-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonic acid: Similar structure but different positioning of functional groups, affecting its properties and applications.
特性
CAS番号 |
68400-42-0 |
|---|---|
分子式 |
C16H13N4NaO8S |
分子量 |
444.4 g/mol |
IUPAC名 |
sodium;3-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-2-hydroxy-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C16H14N4O8S.Na/c1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;/h2-8,14,22H,1H3,(H,17,23)(H,26,27,28);/q;+1/p-1 |
InChIキー |
MPCVYZWRPYLYMF-UHFFFAOYSA-M |
正規SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)


![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)




![5,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,4,6,8,11,13-heptaene](/img/structure/B14457326.png)
